N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
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Overview
Description
N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: is a synthetic organic compound that features a cyclopropyl group attached to an imidazole ring Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with an imidazole derivative under controlled conditions. The reaction may require the use of catalysts such as nickel or palladium to facilitate the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce halogenated imidazole derivatives .
Scientific Research Applications
N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol
- 1-(1-cyclopropyl-1H-imidazol-2-yl)methanol
- 1-(1-cyclopropyl-1H-imidazol-2-yl)ethylamine
Uniqueness: N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the presence of both cyclopropyl and imidazole groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[1-(1-cyclopropylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H17N3/c1-8(13-9-2-3-9)11-12-6-7-14(11)10-4-5-10/h6-10,13H,2-5H2,1H3 |
InChI Key |
JOOPTJZDUYCTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C2CC2)NC3CC3 |
Origin of Product |
United States |
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